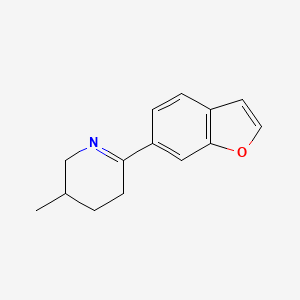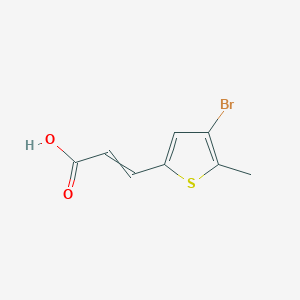
2-Propenoic acid, 3-(4-bromo-5-methyl-2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of acrylic acid and contains a bromine atom and a methyl group on a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of thiophene with an appropriate halide under palladium catalysis. The reaction conditions typically include a palladium catalyst, a base, and a suitable solvent.
Halogenation and Methylation: Starting from thiophene, the compound can be synthesized through sequential halogenation and methylation reactions. Bromination followed by methylation using methylating agents like methyl iodide can yield the desired product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Thioethers and alkanes.
Substitution: Various substituted thiophenes.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
3-(5-Methyl-2-thienyl)acrylic acid: Lacks the bromine atom.
3-(4-bromo-2-thienyl)acrylic acid: Different position of the bromine atom on the thiophene ring.
3-(4-bromo-5-ethyl-2-thienyl)acrylic acid: Contains an ethyl group instead of a methyl group.
属性
CAS 编号 |
832694-74-3 |
|---|---|
分子式 |
C8H7BrO2S |
分子量 |
247.11 g/mol |
IUPAC 名称 |
3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11) |
InChI 键 |
ZCCQGDHNYHXCSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


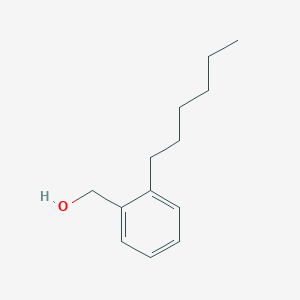
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
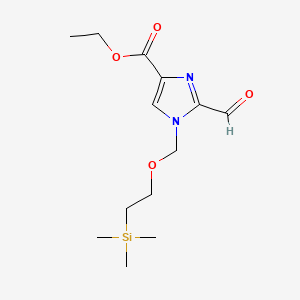
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
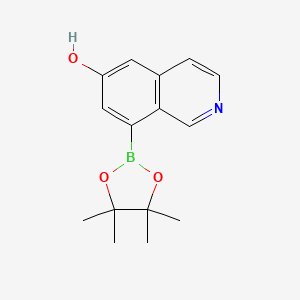
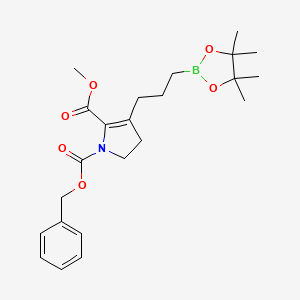
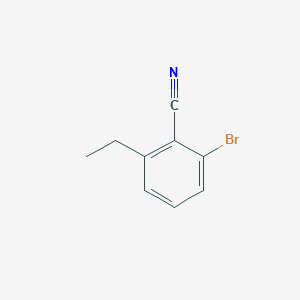
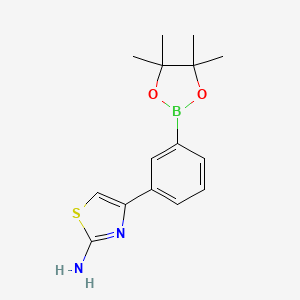
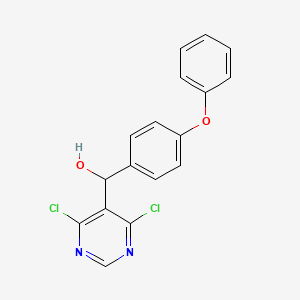
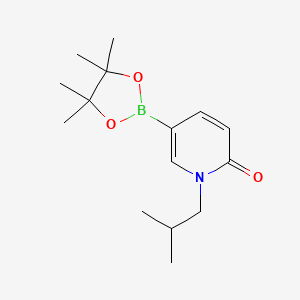
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B15365736.png)


